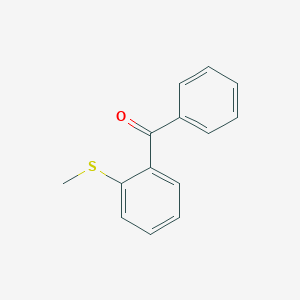

2-(Methylthio)benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

UV Protection and Environmental Impact

Benzophenone derivatives like 2-(Methylthio)benzophenone are primarily recognized for their use in sunscreens and various other consumer products due to their UV-filtering capabilities. The widespread application of such compounds has introduced them into aquatic environments, leading to concerns regarding their ecological impact. Studies suggest that these compounds are lipophilic, photostable, and bioaccumulative, able to absorb rapidly through oral and dermal routes. Their presence has been detected in water, soil, sediments, sludge, and biota, with implications for aquatic ecosystems due to their endocrine-disrupting potential. The derivatives have shown estrogenic and anti-androgenic activities, posing a risk to the water environment, especially in wastewater effluents where the concentrations can exceed safe levels. This highlights the need for continuous environmental monitoring and studies to understand the long-term impacts of these compounds on aquatic ecosystems (Kim & Choi, 2014).

Reproductive Toxicity Concerns

The reproductive toxicity of benzophenone-3, a compound structurally similar to this compound, has been investigated in various studies. Findings indicate potential links between high exposure levels and altered birth weights and gestational ages in humans, as well as negative effects on reproductive factors in animals such as fish and rats. These effects are possibly attributed to the compound's ability to disrupt the balance of estrogen and testosterone, highlighting its endocrine-disrupting characteristics. However, inconsistencies in exposure and outcome measurements across studies suggest the need for more uniform research methods for clearer understanding and comparison of results (Ghazipura et al., 2017).

Flavouring and Food Safety

Benzophenone has been evaluated for its safety when used as a flavoring substance in foods. Comprehensive reviews of literature, including toxicity studies and evaluations by various authorities, have led to the establishment of a tolerable daily intake level. The assessments conclude that there is no concern regarding genotoxicity and that the endocrine activities of benzophenone and its metabolites are weak and not directly linked to the observed toxic effects, including neoplastic effects in rodents. This suggests that under current conditions of use as a flavoring substance, benzophenone poses no safety concerns, which may also extend to its derivatives like this compound when used in similar applications (Silano et al., 2017).

Safety and Hazards

作用機序

Target of Action

Benzophenones, a class of compounds to which 2-(methylthio)benzophenone belongs, have been reported to interact with estrogen receptors alpha and beta .

Mode of Action

Benzophenones are known to absorb uv radiation . The compound’s interaction with its targets could potentially involve the absorption of UV radiation, leading to changes in the target molecules.

Biochemical Pathways

Benzophenones are known to be involved in uv protection and can potentially affect pathways related to uv damage response .

Result of Action

Benzophenones have been reported to cause dna damage

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of UV light can affect the compound’s ability to absorb UV radiation and thus its efficacy . Additionally, the compound’s stability could be influenced by factors such as temperature and pH.

特性

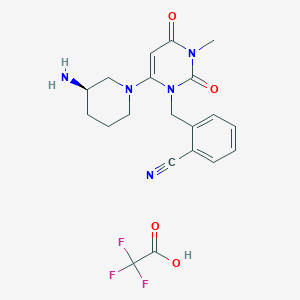

IUPAC Name |

(2-methylsulfanylphenyl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXZMGHNKSLALN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

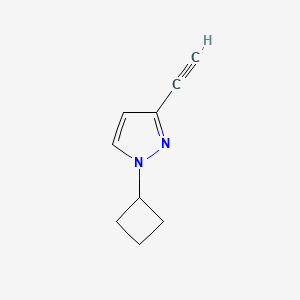

![2-[(2-Furylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2943212.png)

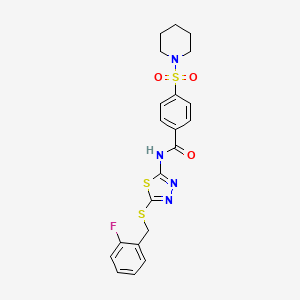

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2943215.png)

![ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/no-structure.png)

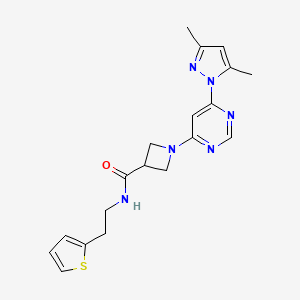

![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2943230.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2943231.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2943232.png)

![6-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2943234.png)